molecular formula C12H6Cl2O2 B12876573 7,8-Dichloro-2-dibenzofuranol CAS No. 74423-77-1

7,8-Dichloro-2-dibenzofuranol

Cat. No.: B12876573
CAS No.: 74423-77-1
M. Wt: 253.08 g/mol
InChI Key: QFXILFJMBHEURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-2-dibenzofuranol is a chlorinated dibenzofuran compound, belonging to the class of polychlorinated dibenzofurans. These compounds are characterized by the presence of chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule. This compound is known for its industrial and environmental significance, often found as an impurity in various chlorinated products and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-2-dibenzofuranol typically involves the chlorination of dibenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound is not common due to its classification as an industrial by-product and pollutant. It is primarily produced in small quantities as an unwanted impurity during the manufacturing of other chlorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-2-dibenzofuranol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,8-Dichloro-2-dibenzofuranol has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 7,8-Dichloro-2-dibenzofuranol involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA sequences, leading to the activation of various genes. The binding of this compound to the aryl hydrocarbon receptor can result in altered gene expression and subsequent biological effects .

Comparison with Similar Compounds

  • 6,7-Dichloro-2-dibenzofuranol
  • 2,3,7,8-Tetrachlorodibenzofuran
  • 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Comparison: 7,8-Dichloro-2-dibenzofuranol is unique due to its specific chlorination pattern at the 7 and 8 positions. This structural feature influences its chemical reactivity and interaction with biological targets. Compared to other similar compounds, this compound exhibits distinct toxicological properties and environmental behavior .

Properties

CAS No.

74423-77-1

Molecular Formula

C12H6Cl2O2

Molecular Weight

253.08 g/mol

IUPAC Name

7,8-dichlorodibenzofuran-2-ol

InChI

InChI=1S/C12H6Cl2O2/c13-9-4-8-7-3-6(15)1-2-11(7)16-12(8)5-10(9)14/h1-5,15H

InChI Key

QFXILFJMBHEURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.